cis-2-Nonenoic acid
CAS No.: 1577-98-6
Cat. No.: VC20943187
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1577-98-6 |
|---|---|
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | (Z)-non-2-enoic acid |
| Standard InChI | InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7- |
| Standard InChI Key | ADLXTJMPCFOTOO-FPLPWBNLSA-N |
| Isomeric SMILES | CCCCCC/C=C\C(=O)O |
| SMILES | CCCCCCC=CC(=O)O |
| Canonical SMILES | CCCCCCC=CC(=O)O |
| Melting Point | Mp 1-2 ° (4 °) |
Introduction
Chemical Structure and Identity
cis-2-Nonenoic acid belongs to the class of organic compounds known as medium-chain fatty acids, specifically those with aliphatic tails containing between 4 and 12 carbon atoms. The compound is characterized by a carboxylic acid group and a cis-configured double bond between the second and third carbon atoms in the chain . This configuration is critical to its functional properties and applications.
Physical and Chemical Properties
The physical and chemical properties of cis-2-Nonenoic acid are summarized in the following table:
Synthesis and Purification Methods
Synthetic Pathways
The synthesis of cis-2-Nonenoic acid typically follows a two-step process similar to that of other cis-2-alkenoic acids:
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Bromination of the corresponding 2-alkanone to produce 1,3-dibromo-2-alkanone as the main product alongside other isomers .
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Rearrangement of the 1,3-dibromo-2-alkanone in an alkaline environment to yield the unsaturated acid with a cis configuration .
This synthetic approach was first described by Rappe et al. in Acta Chemica Scandinavica (1965) and further elaborated in Organic Syntheses (1973) . A key insight from recent research indicates that the addition of a small amount of the target cis-2-alkenoic acid or its salt at the beginning of the rearrangement reaction facilitates a more manageable process .
Industrial and Research Applications
cis-2-Nonenoic acid demonstrates versatility across multiple industries due to its unique chemical structure and properties.
Food Industry Applications
In the food sector, cis-2-Nonenoic acid serves dual functions:
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As a flavoring agent, enhancing the taste profile of various food products .
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As a preservative, extending the shelf-life of food items through its antimicrobial properties .
Cosmetics and Personal Care
Within cosmetic formulations, cis-2-Nonenoic acid is valued for:
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Its emollient properties, providing moisture and improving skin texture in skincare products .
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Contributing to the stability and sensory qualities of personal care formulations .
Pharmaceutical Applications
The pharmaceutical industry utilizes cis-2-Nonenoic acid in:
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The formulation of anti-inflammatory medications, leveraging its bioactive properties .
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Analgesic drug development, where it may contribute to pain-relieving efficacy .
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Potential antimicrobial applications, particularly given the documented biofilm dispersion effects of related compounds .
Polymer Production
In materials science, cis-2-Nonenoic acid plays a role in:
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The synthesis of specialty polymers with enhanced characteristics .
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Contributing to materials with improved flexibility and durability through its incorporation into polymer chains .
Agricultural Applications
The agricultural industry benefits from cis-2-Nonenoic acid through:
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